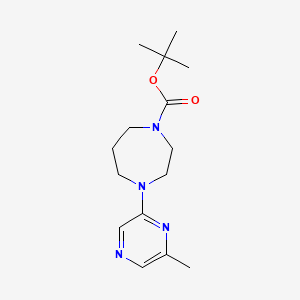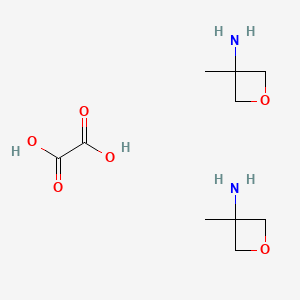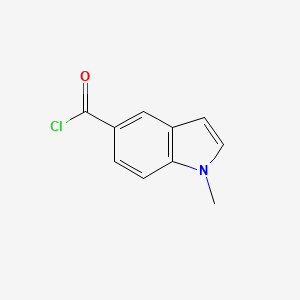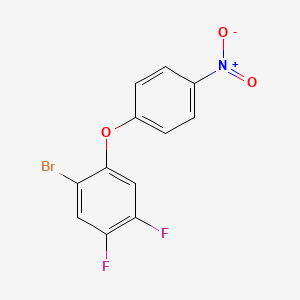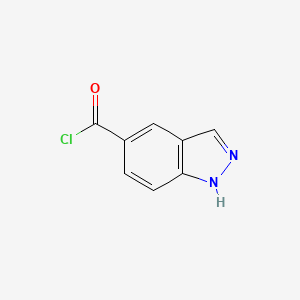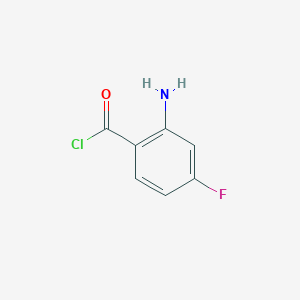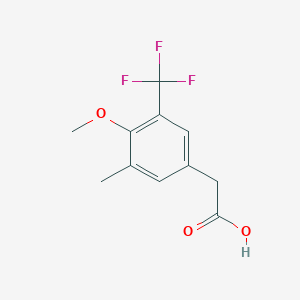![molecular formula C9H9ClF3N B1407737 (1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine CAS No. 1389354-24-8](/img/structure/B1407737.png)
(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine
Vue d'ensemble
Description
Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . They are key intermediates in medicinal chemistry .
Synthesis Analysis
A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, and the method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na . This complements the established synthesis strategy of trifluoromethyl amines .Chemical Reactions Analysis
Trifluoromethyl ketones (TFMKs) are used as synthons in the construction of fluorinated pharmacons . They are key intermediates in medicinal chemistry .Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
A series of compounds derived from the condensation reaction of (1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine with various substituents have been synthesized and evaluated for their antimicrobial and antifungal properties. Some of these compounds have shown activities comparable or slightly better than standard medicinal compounds such as chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).
Antiamoebic Activity
Chalcones possessing N-substituted ethanamine, synthesized through reactions involving (1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine, have been assessed for antiamoebic activity against HM1: IMSS strain of Entamoeba histolytica. Several of these compounds displayed better activity than the standard drug metronidazole, showcasing potential in antiamoebic treatment (Zaidi et al., 2015).
Role in Synthetic Chemistry
(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine serves as a precursor or intermediate in the synthesis of various chemical compounds, demonstrating its versatility in organic synthesis. For instance, its derivatives have been used in the synthesis of chalcones and other compounds with potential biological activities (Billard, 2014).
Enzymatic Synthesis of Chiral Intermediates
The compound has been employed in enzymatic processes to synthesize key chiral intermediates for pharmaceuticals, such as selective tetrodotoxin-sensitive blockers. The utilization of bienzyme cascade systems, involving R-ω-transaminase and alcohol dehydrogenase, has led to efficient synthesis with high enantiomeric excess, showcasing the potential of biocatalysis in producing chiral amines (Lu et al., 2022).
Propriétés
IUPAC Name |
(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c1-5(14)7-3-2-6(10)4-8(7)9(11,12)13/h2-5H,14H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJFJMHXALWFOQ-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Cl)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine](/img/structure/B1407655.png)

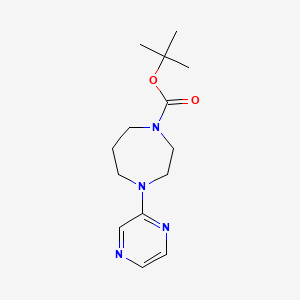
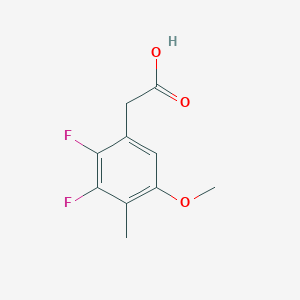

![3,3-Bis-[(4-chlorophenyl)methyl]-piperidine-1H-2,4-dione](/img/structure/B1407667.png)
